molecular formula C13H24N2O5S B558107 Boc-S-acetamidomethyl-L-penicillamine CAS No. 129972-45-8

Boc-S-acetamidomethyl-L-penicillamine

Cat. No. B558107
CAS RN: 129972-45-8
M. Wt: 320.41 g/mol
InChI Key: SUSPMXBDNAADFK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-S-acetamidomethyl-L-penicillamine is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning .


Molecular Structure Analysis

The molecular formula of Boc-S-acetamidomethyl-L-penicillamine is C13H24N2O5S . Its molecular weight is 320.41 g/mol . The IUPAC name for this compound is (2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .


Physical And Chemical Properties Analysis

Boc-S-acetamidomethyl-L-penicillamine is a white powder . It has a density of 1.184±0.06 g/cm3 . Its melting point is 105°C , and its predicted boiling point is 532.3±50.0°C . It should be stored at 2-8°C .

Scientific Research Applications

  • Solid-Phase Peptide Synthesis : The S-phenylacetamidomethyl-L-cysteine (Phacm) derivative, which includes Boc-S-acetamidomethyl-L-penicillamine, is compatible with Boc and Fmoc protection schemes in solid-phase peptide synthesis. Phacm is cleavable by the enzyme penicillin amidohydrolase, making it orthogonal to common cysteine-protecting groups (Royo et al., 1995).

  • Chiral Recognition : Boc-S-acetamidomethyl-L-penicillamine derivatives have been used in the electrochemical recognition of penicillamine enantiomers. A study using bovine serum albumin (BSA) modified glassy carbon electrode demonstrated enantioselective interaction with penicillamine enantiomers, showing larger response signals for d-penicillamine (Wang et al., 2013).

  • Analytical Chemistry : D-penicillamine, a closely related compound, has been analyzed using a boron-doped diamond thin film electrode in a flow injection system, indicating the potential for analytical applications in detecting penicillamine and its derivatives (Wangfuengkanagul & Chailapakul, 2002).

  • Chemical Analysis : In another study, penicillamine enantiomers were separated using capillary electrophoresis, which could potentially apply to Boc-S-acetamidomethyl-L-penicillamine for enantiomeric analysis (He et al., 2006).

properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSPMXBDNAADFK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426769
Record name 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-S-acetamidomethyl-L-penicillamine

CAS RN

129972-45-8
Record name 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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